Cas no 2229689-78-3 (4-(1H-indazol-7-yl)but-3-en-2-amine)

4-(1H-Indazol-7-yl)but-3-en-2-amine is a versatile intermediate in organic synthesis, particularly valued for its indazole core and amine-functionalized alkene side chain. The compound’s structural features make it useful in medicinal chemistry for the development of biologically active molecules, including kinase inhibitors and other heterocyclic pharmacophores. Its conjugated double bond enhances reactivity in cross-coupling and cyclization reactions, while the primary amine group allows for further derivatization. The indazole moiety contributes to binding affinity in target interactions, making this compound a valuable scaffold for drug discovery and biochemical research. High purity and stability under standard conditions ensure reliable performance in synthetic applications.
4-(1H-indazol-7-yl)but-3-en-2-amine structure
2229689-78-3 structure
Product name:4-(1H-indazol-7-yl)but-3-en-2-amine
CAS No:2229689-78-3
MF:C11H13N3
Molecular Weight:187.241021871567
CID:6500164
PubChem ID:165878721

4-(1H-indazol-7-yl)but-3-en-2-amine 化学的及び物理的性質

名前と識別子

    • 4-(1H-indazol-7-yl)but-3-en-2-amine
    • EN300-1729035
    • 2229689-78-3
    • インチ: 1S/C11H13N3/c1-8(12)5-6-9-3-2-4-10-7-13-14-11(9)10/h2-8H,12H2,1H3,(H,13,14)/b6-5+
    • InChIKey: REEOJFQNFCPOFX-AATRIKPKSA-N
    • SMILES: N1C2C(C=N1)=CC=CC=2/C=C/C(C)N

計算された属性

  • 精确分子量: 187.110947427g/mol
  • 同位素质量: 187.110947427g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 215
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 54.7Ų

4-(1H-indazol-7-yl)but-3-en-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1729035-0.05g
4-(1H-indazol-7-yl)but-3-en-2-amine
2229689-78-3
0.05g
$1091.0 2023-09-20
Enamine
EN300-1729035-0.1g
4-(1H-indazol-7-yl)but-3-en-2-amine
2229689-78-3
0.1g
$1144.0 2023-09-20
Enamine
EN300-1729035-0.5g
4-(1H-indazol-7-yl)but-3-en-2-amine
2229689-78-3
0.5g
$1247.0 2023-09-20
Enamine
EN300-1729035-10.0g
4-(1H-indazol-7-yl)but-3-en-2-amine
2229689-78-3
10g
$5590.0 2023-05-26
Enamine
EN300-1729035-5g
4-(1H-indazol-7-yl)but-3-en-2-amine
2229689-78-3
5g
$3770.0 2023-09-20
Enamine
EN300-1729035-1g
4-(1H-indazol-7-yl)but-3-en-2-amine
2229689-78-3
1g
$1299.0 2023-09-20
Enamine
EN300-1729035-5.0g
4-(1H-indazol-7-yl)but-3-en-2-amine
2229689-78-3
5g
$3770.0 2023-05-26
Enamine
EN300-1729035-2.5g
4-(1H-indazol-7-yl)but-3-en-2-amine
2229689-78-3
2.5g
$2548.0 2023-09-20
Enamine
EN300-1729035-10g
4-(1H-indazol-7-yl)but-3-en-2-amine
2229689-78-3
10g
$5590.0 2023-09-20
Enamine
EN300-1729035-1.0g
4-(1H-indazol-7-yl)but-3-en-2-amine
2229689-78-3
1g
$1299.0 2023-05-26

4-(1H-indazol-7-yl)but-3-en-2-amine 関連文献

4-(1H-indazol-7-yl)but-3-en-2-amineに関する追加情報

4-(1H-indazol-7-yl)but-3-en-2-amine: A Comprehensive Overview

4-(1H-indazol-7-yl)but-3-en-2-amine (CAS No. 2229689-78-3) is a structurally unique compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its indazole ring fused with a butenamine moiety, exhibits a diverse range of chemical properties and potential applications. Recent advancements in synthetic methodologies and its incorporation into drug discovery pipelines have further highlighted its significance in contemporary research.

The synthesis of 4-(1H-indazol-7-yl)but-3-en-2-amine involves a multi-step process that typically begins with the preparation of the indazole core. This is often achieved through condensation reactions involving o-aminoaryl compounds and carbonyl precursors. The subsequent introduction of the butenamine group requires precise control over reaction conditions to ensure regioselectivity and yield optimization. Researchers have explored various catalytic systems, including transition metal catalysts and organocatalysts, to streamline this process and enhance scalability.

One of the most promising areas of application for 4-(1H-indazol-7-yl)but-3-en-2-amine lies in its potential as a building block for drug development. The indazole moiety is known for its ability to modulate various biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against oncogenic kinases such as Aurora kinases and CDKs, making them valuable candidates for anticancer therapy.

In addition to its pharmacological applications, 4-(1H-indazol-7-yl)butenamine has shown promise in materials science. Its conjugated π-system and nitrogen-rich framework make it an attractive candidate for use in organic electronics. Researchers have investigated its potential as a component in light-emitting diodes (LEDs) and photovoltaic devices, where it can serve as an electron transport layer or hole transport material. These applications leverage the compound's ability to facilitate charge transfer processes efficiently.

Recent advancements in computational chemistry have provided deeper insights into the electronic properties of 4-(1H-indazol-but-en-amines. Density functional theory (DFT) calculations have revealed that the compound's frontier molecular orbitals are well-suited for participation in redox reactions, further underscoring its utility in both biological and electronic contexts.

Despite its numerous advantages, the practical implementation of 4-(1H-indazol-but-en-amines is not without challenges. Issues such as limited solubility in physiological fluids and potential off-target effects must be addressed to fully realize its therapeutic potential. Ongoing research efforts are focused on optimizing the compound's pharmacokinetic profile through structural modifications and formulation strategies.

In conclusion, 4-(1H-indazol-but-en-amines represents a versatile chemical entity with wide-ranging applications across multiple disciplines. Its unique structure, combined with recent breakthroughs in synthetic chemistry and computational modeling, positions it as a key player in future scientific endeavors. As research continues to uncover new facets of this compound's properties and utility, it is poised to make significant contributions to both academic and industrial sectors.

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